(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
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Description
The compound (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
is a complex organic molecule that contains several functional groups, including a pyrazole ring, a phenyl ring, and a methanone group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. This compound likely has a complex 3D structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its molecular structure. The presence of the pyrazole ring, phenyl ring, and methanone group in this compound suggests that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, solubility, and reactivity. For example, the molecular weight of a similar compound,(4-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone
, is 306.74 g/mol .
Scientific Research Applications
Antimicrobial and Anticancer Applications
Research on pyrazole derivatives, including those structurally related to the compound , has shown significant potential in the development of new antimicrobial and anticancer agents. For instance, a study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, evaluating them for their in vitro antimicrobial and anticancer activities. Among these derivatives, certain compounds exhibited higher anticancer activity than doxorubicin, a reference drug, alongside notable antimicrobial efficacy (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticonvulsant and CNS Depressant Properties
Further research into pyrazolyl arylmethanones has demonstrated their potential in central nervous system (CNS) applications, including anticonvulsant properties and CNS depressant effects. Butler, Wise, and Dewald (1984) synthesized a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, revealing some compounds' effectiveness against convulsions and potential antipsychotic effects (Butler, Wise, & Dewald, 1984).
Molecular Docking and Anticancer/Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) investigated novel heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine moieties, for their anticancer and antimicrobial activities. These compounds showed high potency in anticancer activity and effective antibacterial and antifungal properties, supported by molecular docking studies to understand their interaction with biological targets (Katariya, Vennapu, & Shah, 2021).
Structural and Biological Activity Studies
Other studies have focused on the synthesis, structural characterization, and evaluation of biological activities of pyrazolyl derivatives. For example, Sivakumar et al. (2021) conducted a comprehensive study on a pyrazolyl derivative, exploring its molecular structure, spectroscopic properties, and antimicrobial activity. Their findings underscored the compound's effectiveness as an antimicrobial agent, further corroborated by molecular docking studies to elucidate its mechanism of action (Sivakumar et al., 2021).
properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-12-20(29-16-8-6-15(22)7-9-16)13(2)24(23-12)21(25)14-10-17(26-3)19(28-5)18(11-14)27-4/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJJMUPDMGPDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone |
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